molecular formula C22H17ClN2 B4022640 1-BENZYL-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE

1-BENZYL-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B4022640
M. Wt: 344.8 g/mol
InChI Key: YSMIDKSJQKXUFV-NTCAYCPXSA-N
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Description

1-Benzyl-2-[(1E)-2-(4-chlorophenyl)ethenyl]-1H-1,3-benzodiazole: is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-[(1E)-2-(4-chlorophenyl)ethenyl]-1H-1,3-benzodiazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-Benzyl-2-[(1E)-2-(4-chlorophenyl)ethenyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-2-[(1E)-2-(4-chlorophenyl)ethenyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-2-[(1E)-2-(4-chlorophenyl)ethenyl]-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives:

    Benzimidazole: The parent compound, known for its antifungal and anthelmintic properties.

    Mebendazole: A benzimidazole derivative used as an anthelmintic drug.

    Albendazole: Another benzimidazole derivative with broad-spectrum anthelmintic activity.

Properties

IUPAC Name

1-benzyl-2-[(E)-2-(4-chlorophenyl)ethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2/c23-19-13-10-17(11-14-19)12-15-22-24-20-8-4-5-9-21(20)25(22)16-18-6-2-1-3-7-18/h1-15H,16H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMIDKSJQKXUFV-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-BENZYL-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE
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1-BENZYL-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE
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1-BENZYL-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE
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1-BENZYL-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE
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1-BENZYL-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 6
1-BENZYL-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE

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